molecular formula C21H42O2 B101110 Ethyl nonadecanoate CAS No. 18281-04-4

Ethyl nonadecanoate

Cat. No. B101110
CAS RN: 18281-04-4
M. Wt: 326.6 g/mol
InChI Key: ICVYQLQYVCXJNE-UHFFFAOYSA-N
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Description

Ethyl nonadecanoate is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is also known as Nonadecanoic acid ethyl ester .


Synthesis Analysis

The synthesis of an ester like Ethyl nonadecanoate can be accomplished in several ways. One common method is esterification, which occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid .


Molecular Structure Analysis

Ethyl nonadecanoate has a molecular formula of C21H42O2 and a molecular weight of 326.5570 . It contains a total of 64 bonds; 22 non-H bonds, 1 multiple bond, 19 rotatable bonds, 1 double bond, and 1 ester (aliphatic) .

Scientific Research Applications

Subheading Thermodynamic Interactions and Equilibrium Temperatures

A study conducted by Lobbia et al. (1982) explored the liquid-solid equilibrium temperatures in binary systems between n-dotriacontane and methyl or ethyl octadecanoate and methyl nonadecanoate. This research aimed to determine the interchange parameters between CH3 or CH2 and COO groups, leveraging statistics of group interaction. This investigation is pivotal in understanding the thermodynamic interactions in ester systems, including ethyl nonadecanoate, and provides insights into the phase behavior of these compounds (Lobbia, Vitali, & Ruffini, 1982).

Applications in Nucleophilic Acyl Substitution

Subheading Catalysis and Synthetic Utility

Chen et al. (2005) examined a range of oxometallic species as catalysts in nucleophilic acyl substitution (NAS) reactions of methyl (or ethyl) esters with protic nucleophiles. The study found oxotitanium acetylacetonate (TiO(acac)2) and vanadyl chloride (VOCl2-(THF)x()) to be highly efficient and water-tolerant catalysts. The research highlights the chemoselectivity in transesterifications of methyl and/or ethyl esters with functionalized alcohols, amines, and thiols, showcasing the relevance of ethyl esters, including ethyl nonadecanoate, in synthetic applications (Chen, Kuo, Ku, Weng, & Liu, 2005).

Behavioral Studies in Insects

Subheading Olfactory Responses to Fatty Acid Esters

Singh, Rangaswamy, and Majumder (1985) investigated the olfactory responses of red flour beetles, Tribolium castaneum, to methyl and ethyl ester of C14–C18 fatty acids. Their research demonstrated that certain esters, including ethyl esters like ethyl octadecanoate, influenced the aggregation and copulation behavior of beetle adults. This study provides a unique perspective on the biological significance and applications of fatty acid esters in the study of insect behavior (Singh, Rangaswamy, & Majumder, 1985).

Safety And Hazards

While specific safety and hazard information for Ethyl nonadecanoate is not available in the search results, it is generally recommended to keep the product and empty container away from heat and sources of ignition .

Future Directions

Ethyl nonadecanoate is a biochemical reagent that can be used for life science related research . Its future directions could involve further exploration of its potential applications in this field.

properties

IUPAC Name

ethyl nonadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H42O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-4-2/h3-20H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICVYQLQYVCXJNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H42O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90171334
Record name Ethyl nonadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90171334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl nonadecanoate

CAS RN

18281-04-4
Record name Ethyl nonadecanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018281044
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 18281-04-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136559
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl nonadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90171334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
123
Citations
N Vila-Romeu, M Nieto-Suárez… - The Journal of …, 2005 - ACS Publications
… In the present study, ester molecules (ethyl nonadecanoate) were used as lipid matrix. They are capable of stable monolayer formation, which can subsequently be easily transferred …
Number of citations: 2 pubs.acs.org
N Vila-Romeu, M Nieto-Suárez… - Colloids and Surfaces A …, 2005 - Elsevier
The behavior of the binary-mixed Langmuir monolayers of gramicidin A (GA) and ethyl nonadecanoate (EN) spread at the air–water interface was investigated. Miscibility and …
Number of citations: 4 www.sciencedirect.com
L Acevedo, E Martínez, P Castañeda… - Planta …, 2000 - thieme-connect.com
Bioassay-guided fractionation of a crude extract of the stem bark of Buddleja cordata subsp. cordata with significant antimycobacterial activity led to the isolation of a mixture composed …
Number of citations: 48 www.thieme-connect.com
NN Tran, ME Gelonch, S Liang, Z Xiao… - Chemical Engineering …, 2021 - Elsevier
… ethyl nonadecanoate, C SI is the concentration of ethyl nonadecanoate solution [mg/mL], V SI = the volume of ethyl nonadecanoate solution [mL], and m is the weight of the sample [g]. …
Number of citations: 8 www.sciencedirect.com
J Cason, NL Allinger, G Sumrell… - The Journal of Organic …, 1951 - ACS Publications
… For example, at 3.75 mm., methyl octadecanoate and ethyl nonadecanoate differ in boiling point by 17, whereas methyl octadecanoate and methyl hexadecanoate differ inboiling point …
Number of citations: 24 pubs.acs.org
J Cason, G Sumrell - The Journal of Organic Chemistry, 1951 - ACS Publications
… of Ethyl Nonadecanoate and … One or both of the above-mentioned effects resulted in no observable separation in an oil-diluted distillation of ethyl nonadecanoate and ethyl 4-methylocta…
Number of citations: 8 pubs.acs.org
AI Rushdi, BRT Simoneit - Origins of Life and Evolution of Biospheres, 2006 - Springer
… monononadecanoate), methyl and ethyl nonadecanoate, n-nonadecanol, … Ethyl nonadecanoate was detected at temperatures above 250 … Yields of ethyl nonadecanoate also increased …
Number of citations: 56 link.springer.com
SNM Najibullah, J Ahamad, S Sultana… - Journal of Essential Oil …, 2022 - Taylor & Francis
Pistacia terebinthus Linn. (Anacardiaceae) is an important species of Pistacia commonly found in Kurdistan region of Iraq. P. terebinthus is traditionally used for the treatment of several …
Number of citations: 2 www.tandfonline.com
GM Miya, AO Oriola, B Payne, M Cuyler, N Lall… - Molecules, 2023 - mdpi.com
… It was observed that the two sterols stigmasterol (1) and β-sitosterol (3), dodecanoic acid (4), ethyl nonadecanoate and ethyl stearate all demonstrated > 50 µg/mL anti-elastase activity, …
Number of citations: 2 www.mdpi.com
YJ Xu, J Zhang - Bioanalysis, 2014 - Future Science
… Ethyl nonadecanoate in hexane was used as an IS (10 µg/ml). The 13 batches of 37 FAMEs were prepared to determine the LOQ and linearity range (Supplementary Table 1). …
Number of citations: 2 www.future-science.com

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